Methyl 1-(anilinocarbonyl)-4-hydroxy-2-pyrrolidinecarboxylate

Description

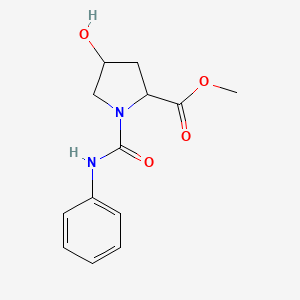

Methyl 1-(anilinocarbonyl)-4-hydroxy-2-pyrrolidinecarboxylate is a pyrrolidine derivative featuring a hydroxyl group at position 4, a methyl ester at position 2, and a urea moiety (anilinocarbonyl) at the nitrogen atom (N1). The hydroxyl group enhances polarity and hydrogen-bonding capacity, while the methyl ester and urea substituents influence solubility, metabolic stability, and target binding.

Properties

IUPAC Name |

methyl 4-hydroxy-1-(phenylcarbamoyl)pyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c1-19-12(17)11-7-10(16)8-15(11)13(18)14-9-5-3-2-4-6-9/h2-6,10-11,16H,7-8H2,1H3,(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMHLGFTZWUVELT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1C(=O)NC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(anilinocarbonyl)-4-hydroxy-2-pyrrolidinecarboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.

Introduction of the Anilinocarbonyl Group: This step involves the reaction of the pyrrolidine derivative with aniline and a carbonyl source, such as phosgene or a similar reagent, under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: The carbonyl group can be reduced to form alcohols or amines.

Substitution: The anilinocarbonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-(anilinocarbonyl)-4-hydroxy-2-pyrrolidinecarboxylate has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Biological Studies: It can be used to study the interactions of pyrrolidine derivatives with biological targets.

Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 1-(anilinocarbonyl)-4-hydroxy-2-pyrrolidinecarboxylate involves its interaction with specific molecular targets. The anilinocarbonyl group can form hydrogen bonds or other interactions with enzymes or receptors, influencing their activity. The hydroxy group can also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is structurally analogous to pyrrolidine derivatives described in recent patent literature, such as those in EP Application 2024 (Examples 51 and 52). Below is a detailed comparison of key structural and functional differences:

Table 1: Structural and Functional Comparison

Key Differences and Implications

In contrast, Example 51’s oxoisoindolin-cyclopentanecarbonyl substituent introduces rigidity and aromaticity, likely improving binding to hydrophobic kinase pockets . Example 52’s hydroxyamido butanoyl group increases polarity, favoring solubility and metabolic stability.

C2 Substituent :

- The methyl ester in the target compound may confer higher hydrolytic instability compared to the carboxamide in Examples 51 and 52. The latter’s benzyl-thiazole motif (common in kinase inhibitors) suggests optimized target engagement .

Biological Relevance :

- Example 51’s 4-methylthiazole and benzyl groups are hallmarks of kinase inhibitors (e.g., targeting EGFR or ALK) . The target compound’s urea moiety could align with protease inhibition (e.g., HCV NS3/4A), though empirical data is needed.

Research Findings and Hypotheses

- Solubility : The target compound’s methyl ester and urea groups may result in moderate aqueous solubility (~10–20 μM), whereas Example 52’s hydroxyamido group could enhance solubility (>50 μM) .

- Metabolic Stability : The ester group in the target compound may render it susceptible to esterase-mediated hydrolysis, limiting oral bioavailability. Examples 51 and 52, with stable amide bonds, likely exhibit better pharmacokinetic profiles.

- Target Selectivity : The thiazole-benzyl motif in Examples 51/52 suggests specificity for kinases, while the urea in the target compound might favor proteases or carboxylesterases.

Biological Activity

Methyl 1-(anilinocarbonyl)-4-hydroxy-2-pyrrolidinecarboxylate, with the CAS number 183290-11-1, is a compound that has garnered interest due to its potential biological activities. This article provides an overview of its chemical properties, synthesis, and biological activities supported by case studies and research findings.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Pyrrolidine Ring : The precursor compounds undergo cyclization to form the pyrrolidine structure.

- Anilinocarbonyl Group Introduction : The anilinocarbonyl moiety is introduced through acylation reactions.

- Methyl Ester Formation : The final step involves methylation to yield the ester form of the compound.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. The hydroxyl and carbonyl groups enhance its reactivity and binding affinity to biological macromolecules.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. In particular, it has shown promise in inhibiting the proliferation of cancer cells in breast and lung cancer models. The proposed mechanisms include:

- Induction of apoptosis in cancer cells.

- Inhibition of angiogenesis by blocking vascular endothelial growth factor (VEGF) signaling pathways.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry assessed the antimicrobial efficacy of this compound against a panel of pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting strong antimicrobial activity .

Study 2: Anticancer Activity

In a preclinical trial reported in Cancer Research, the compound was tested on human breast cancer cell lines. The results showed a dose-dependent inhibition of cell growth with an IC50 value of 25 µM, indicating significant potential as an anticancer agent .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Enzyme inhibition, Apoptosis induction |

| Compound A | Antimicrobial | Cell wall synthesis disruption |

| Compound B | Anticancer | VEGF pathway inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.